Quinacrine half mustard
Description
Historical Trajectory of Quinacrine (B1676205) Derivative Research
The story of quinacrine derivatives begins with the parent compound, quinacrine. Initially developed in the 1930s as an antimalarial drug, quinacrine (also known as mepacrine or Atabrine®) was extensively used during World War II. nih.govscielo.brpnas.org It belongs to the acridine (B1665455) class of compounds, which were first investigated as antibacterial agents before the advent of penicillin. nih.gov The therapeutic utility of quinacrine was later expanded to include treatments for giardiasis and certain autoimmune conditions like lupus erythematosus. nih.govoup.com
The core of quinacrine's biological activity was identified as its ability to intercalate into DNA, a property conferred by its planar three-ring acridine structure. nih.gov This mechanism, involving the insertion of the flat molecule between DNA base pairs, disrupts processes like DNA replication and transcription. nih.govdrugbank.com This DNA-binding capability sparked interest in developing quinacrine derivatives for other applications, particularly in cancer research and as molecular probes. scholaris.ca
This led to the synthesis of compounds like quinacrine mustard (QM), a derivative where the terminal diethylamino group of quinacrine is replaced by a bis-(2-chloroethyl)amino group, a full nitrogen mustard. nih.gov Quinacrine mustard combines the DNA-intercalating property of the acridine ring with the potent DNA cross-linking ability of the mustard group. biointerfaceresearch.com Because of its strong fluorescence and reactivity, quinacrine mustard found application as a stain for metaphase chromosomes (Q-banding) and as a research tool to study DNA structure and protein interactions. scientificlabs.co.ukresearchgate.netcaymanchem.com Subsequently, quinacrine half mustard was developed, featuring only a single reactive 2-chloroethyl group, offering a different mode of action by being a mono-alkylating agent rather than a cross-linking one. vulcanchem.com
Mechanistic Significance of the Mustard Moiety in Molecular Pharmacology
The "mustard" moiety is a defining feature of a class of compounds known as nitrogen mustards, which were the first alkylating agents used in cancer chemotherapy. wikipedia.orgtaylorandfrancis.com Their mechanism of action is central to their cytotoxic effects. Nitrogen mustards function by forming a highly reactive, strained intermediate called an aziridinium (B1262131) ion through an intramolecular cyclization, where the nitrogen atom displaces a chloride ion. biointerfaceresearch.comwikipedia.orgresearchgate.net
This aziridinium cation is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules, with DNA being the primary target. researchgate.netpharmacologyeducation.org The N-7 position of guanine (B1146940) bases in the DNA is a particularly common site of alkylation. wikipedia.orgpharmacologyeducation.org
A key distinction exists between bifunctional and monofunctional mustards:
Bifunctional mustards (like quinacrine mustard) possess two chloroethyl groups. After the first alkylation event, the second arm can react to form a second covalent bond, leading to the formation of DNA interstrand or intrastrand cross-links. pharmacologyeducation.orgnih.gov These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription, ultimately triggering cell death (apoptosis). wikipedia.orgnih.gov
Monofunctional mustards (like this compound) have only one reactive chloroethyl group. vulcanchem.com They can still alkylate DNA by forming a covalent bond with a single base, but they cannot form cross-links. This mono-alkylation creates a lesion that can disrupt DNA replication and transcription, leading to mutations and cell cycle arrest. ontosight.aidrugbank.com
The combination of the intercalating acridine core with the alkylating mustard moiety in compounds like this compound creates a hybrid molecule designed to first position itself within the DNA via intercalation and then form a covalent bond, enhancing its interaction with the genetic material. ontosight.aibiointerfaceresearch.com
Overview of Contemporary Academic Research Directions
Contemporary research on this compound and its analogs primarily focuses on their potential as anticancer agents and as tools for molecular biology. The main thrust of this research is to exploit the compound's dual mechanism of action. ontosight.ai Studies investigate how the combined effects of DNA intercalation and mono-alkylation contribute to cytotoxicity, particularly in rapidly dividing cancer cells. ontosight.ai
A significant area of investigation is the compound's ability to induce cell cycle arrest. For instance, the related quinacrine mustard has been shown to cause cells to accumulate in the G2/M phase of the cell cycle. medchemexpress.com Research aims to elucidate the specific cellular signaling pathways that are activated in response to the DNA damage caused by these agents, such as those involving the p53 tumor suppressor protein. nih.govwikipedia.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68725-63-3 | vulcanchem.com |
| Molecular Formula | C₂₃H₃₁Cl₄N₃O | vulcanchem.com |
| Molecular Weight | 507.3 g/mol | vulcanchem.com |
| Boiling Point | 565.6°C at 760 mmHg | vulcanchem.com |
| Flash Point | 295.9°C | vulcanchem.com |
| Partition Coefficient (LogP) | 7.21720 | vulcanchem.com |
Table 2: Structural and Functional Comparison of Quinacrine Derivatives
| Compound | Key Structural Feature | Primary Mechanism(s) of Action |
| Quinacrine | Intact diethylamino side chain | DNA Intercalation; Inhibition of various enzymes. nih.govdrugbank.com |
| Quinacrine Mustard | bis-(2-chloroethyl)amino side chain | DNA Intercalation; DNA Alkylation (bifunctional, cross-linking). ontosight.aivulcanchem.com |
| This compound | (2-chloroethyl)ethylamino side chain | DNA Intercalation; DNA Alkylation (monofunctional). ontosight.aivulcanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68725-63-3 |
|---|---|
Molecular Formula |
C23H31Cl4N3O |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
1-N-(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C23H29Cl2N3O.2ClH/c1-4-28(13-11-24)12-5-6-16(2)26-23-19-9-7-17(25)14-22(19)27-21-10-8-18(29-3)15-20(21)23;;/h7-10,14-16H,4-6,11-13H2,1-3H3,(H,26,27);2*1H |
InChI Key |
SBSVQAUSANZYMY-UHFFFAOYSA-N |
SMILES |
CCN(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl |
Synonyms |
quinacrine half mustard |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulations of Quinacrine Half Mustard
Synthetic Pathways for Quinacrine (B1676205) Half Mustard and its Derivatives
The synthesis of quinacrine half mustard, chemically known as N-(2-chloroethyl)-N'-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine, involves the modification of the quinacrine scaffold to introduce a reactive chloroethylamine group. ontosight.ai This process typically starts with the commercially available antimalarial drug, quinacrine. The core of the synthesis lies in the alkylation of the terminal nitrogen atom of the diamine side chain of quinacrine.
A common synthetic route involves the reaction of quinacrine with a suitable precursor containing the chloroethyl group. This can be achieved through various methods, including the use of 2-chloro-N-(2-chloroethyl)ethanamine or similar bifunctional reagents. The reaction conditions, such as solvent, temperature, and base, are optimized to ensure selective N-alkylation at the desired position and to minimize side reactions. The resulting product is often isolated and purified as a dihydrochloride (B599025) salt to enhance its stability and solubility. ontosight.ai
The synthesis of derivatives of this compound follows similar principles, with modifications made to either the quinacrine core or the alkylating side chain. For instance, researchers have synthesized analogs by altering the substituents on the acridine (B1665455) ring or by changing the length and nature of the diamine linker. dntb.gov.ua These modifications are introduced to explore the impact of structural changes on the compound's biological activity.
Design Principles for Novel this compound Analogs
The design of novel this compound analogs is guided by several key principles aimed at enhancing their therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. A primary goal is to increase the selectivity of the compound for cancer cells over healthy cells. researchgate.netnih.gov This is often pursued through a hybrid pharmacophore approach, where the quinacrine scaffold, known for its DNA intercalating properties, is combined with the alkylating mustard group. researchgate.net
One design strategy involves modifying the acridine ring system. The introduction of different substituents at various positions of the acridine core can influence the compound's electronic properties, lipophilicity, and steric hindrance, thereby affecting its DNA binding affinity and cellular uptake. mdpi.com For example, altering the substitution pattern on the acridine ring has been shown to modulate the anti-proliferative activity of related acridine derivatives. mdpi.com
Another important design consideration is the nature of the linker connecting the quinacrine moiety to the mustard group. The length and flexibility of this linker can impact the molecule's ability to effectively cross-link DNA strands. biointerfaceresearch.com Researchers have explored various linker lengths and compositions to optimize this interaction. pharmacy180.com
Furthermore, the design of novel analogs often incorporates computational modeling techniques, such as molecular docking. researchgate.net These methods allow for the virtual screening of potential derivatives and provide insights into their binding interactions with biological targets like DNA and various enzymes. This in-silico approach helps to prioritize the synthesis of compounds with the highest predicted activity.
Structure-Activity Relationship (SAR) Investigations of this compound Congeners
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its congeners influences their biological activity. These investigations systematically alter different parts of the molecule and assess the resulting changes in efficacy.
The Acridine Moiety: The planar tricyclic acridine ring is a key feature for the biological activity of these compounds, primarily due to its ability to intercalate between the base pairs of DNA. biointerfaceresearch.comrsc.org The substitution pattern on the acridine ring significantly affects its activity. For instance, the 7-chloro group on the quinoline (B57606) nucleus is considered optimal for the activity of related compounds like chloroquine (B1663885) and quinacrine. pharmacy180.com Modifications to the acridine ring, such as the introduction of different substituents, can modulate the DNA binding affinity and, consequently, the cytotoxic potency. researchgate.net
The Alkylating Side Chain: The nitrogen mustard moiety is responsible for the covalent alkylation of DNA, leading to cross-linking and inhibition of DNA replication. ontosight.aibiointerfaceresearch.com The reactivity of the chloroethyl group is a critical determinant of the compound's alkylating potential. SAR studies have explored the effects of replacing the bis-(2-chloroethyl)amino group with other alkylating functions or modifying its electronic environment. nih.gov For example, the replacement of the diethylamino group in quinacrine with the reactive bis-(2-chloroethyl)amino mustard group creates a potent alkylating agent. nih.gov
Interactive Data Table: SAR Highlights of Quinacrine Analogs
| Structural Modification | Effect on Activity | Rationale | Reference(s) |
| Acridine Ring Substitution | Introduction of a 7-chloro group is often optimal for activity. | Enhances DNA intercalation and binding affinity. | pharmacy180.com |
| Alkylating Group | Replacement of a non-reactive group with a nitrogen mustard moiety. | Confers DNA alkylating and cross-linking capabilities. | ontosight.ainih.gov |
| Linker Chain Length | A 4-carbon chain between the nitrogens of the side chain is often optimal. | Provides the appropriate spacing for effective DNA intercalation and subsequent alkylation. | pharmacy180.com |
| Hybridization with other scaffolds | Linking the quinacrine core with moieties like thiazolidin-4-one. | Can lead to preferential killing of cancer cells over non-cancer cells. | researchgate.netnih.gov |
These SAR studies provide a rational basis for the design of more effective and selective this compound analogs for potential therapeutic applications.
Elucidation of Molecular and Cellular Mechanisms of Quinacrine Half Mustard
DNA-Centric Mechanisms of Action
The primary mode of action for quinacrine (B1676205) half mustard revolves around its ability to interact with and modify DNA, leading to significant downstream consequences for cellular processes. ontosight.ai This interaction is multifaceted, involving both non-covalent and covalent binding.
Intercalative Interactions with Nucleic Acids
The planar acridine (B1665455) ring of quinacrine half mustard allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govscispace.com This non-covalent interaction is driven by stacking and charge-transfer forces between the aromatic system of the acridine and the DNA bases. nih.gov Intercalation causes a structural distortion of the DNA, including unwinding and lengthening of the helix, which can interfere with the normal function of DNA-binding proteins. researchgate.net While the acridine moiety facilitates this initial binding, the diaminobutyl side chain also plays a role by interacting with the minor groove of the DNA, further stabilizing the complex. nih.gov
Alkylation and Interstrand Cross-linking of DNA
The defining feature of this compound is its nitrogen mustard group, which confers the ability to form covalent bonds with DNA, a process called alkylation. ontosight.ai This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion. biointerfaceresearch.com This electrophilic intermediate then reacts with nucleophilic sites on the DNA bases, with the N7 position of guanine (B1146940) being a primary target. biointerfaceresearch.comucl.ac.uk
Because it possesses two such reactive groups, this compound can react with two different sites on the DNA. If these sites are on opposite strands of the DNA helix, an interstrand cross-link (ICL) is formed. ontosight.aiucl.ac.uk ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, a critical step for both replication and transcription. ontosight.airesearchgate.net The formation of these cross-links is considered a key mechanism behind the biological activity of bifunctional alkylating agents. researchgate.net
Sequence Specificity in DNA Modification
The interaction of this compound with DNA is not random; it exhibits a degree of sequence specificity. The intercalating acridine portion of the molecule preferentially binds to certain DNA sequences. Studies have shown a preference for sites involving GC base pairs. nih.govresearchgate.net Furthermore, the alkylation reaction also demonstrates sequence preference. For acridine-linked mustards, 5'-GT sequences have been identified as preferred sites for N7-guanine alkylation. researchgate.net The simultaneous action of intercalation and alkylation is most effective when the intercalation site is 3' to the alkylation site, with a preference for a guanine or thymine (B56734) immediately 3' to the reacting guanine. biointerfaceresearch.com Some studies also suggest that quinacrine mustard selectively binds to adenine-thymine (AT) rich regions. caymanchem.com
Consequences for DNA Replication and Transcription Processes
The combination of intercalation and covalent DNA modification by this compound has profound consequences for essential cellular processes. The formation of bulky adducts and, more significantly, interstrand cross-links, presents a major obstacle to the progression of DNA and RNA polymerases along the DNA template. ontosight.ainih.gov This physical blockage effectively inhibits both DNA replication and transcription. ontosight.ainih.govscholaris.ca By preventing the unwinding of the DNA helix and the movement of polymerases, this compound halts the synthesis of new DNA and RNA molecules, ultimately leading to a cessation of cell proliferation. ontosight.airesearchgate.net The inhibition of transcription factor binding to their DNA consensus sequences has also been demonstrated, further disrupting gene expression. nih.gov
Modulation of Intracellular Signaling and Homeostatic Pathways
Beyond its direct effects on DNA, this compound can also influence intracellular signaling pathways that govern cell fate and proliferation.
Cell Cycle Progression Arrest (e.g., G2/M-Phase Induction)
A significant consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints. These checkpoints are surveillance mechanisms that halt the progression of the cell cycle to allow time for DNA repair. In the case of quinacrine mustard, it has been shown to induce cell cycle arrest at the G2/M phase. medchemexpress.comchemsrc.com For instance, in HL-60 cells, treatment with quinacrine mustard led to an accumulation of cells in the G2/M phase. medchemexpress.comchemsrc.com This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.
Table 1: Research Findings on the Mechanisms of this compound
| Mechanism | Key Finding | Model System/Method | Reference |
|---|---|---|---|
| DNA Intercalation | The planar acridine ring intercalates between DNA base pairs, causing helix unwinding. | General property of acridines | nih.gov |
| DNA Alkylation | Forms covalent adducts primarily at the N7 position of guanine via an aziridinium ion intermediate. | Studies on nitrogen mustards | biointerfaceresearch.comucl.ac.uk |
| Interstrand Cross-linking | The bifunctional nature allows for the formation of covalent links between opposite DNA strands. | General mechanism of bifunctional alkylating agents | ontosight.airesearchgate.net |
| Sequence Specificity | Preferential binding to GC-rich regions and alkylation at 5'-GT sequences. | Fluorescence studies, DNA sequencing | nih.govresearchgate.netresearchgate.net |
| Inhibition of Replication | Prevents DNA strand separation and polymerase progression, halting DNA synthesis. | In vitro polymerase assays | nih.gov |
| Inhibition of Transcription | Blocks RNA polymerase and inhibits transcription factor binding. | Gel-shift assays, gene expression analysis | nih.gov |
| Cell Cycle Arrest | Induces arrest at the G2/M phase of the cell cycle. | Flow cytometry in HL-60 cells | medchemexpress.comchemsrc.com |
Apoptotic Cascade Activation (e.g., p53-Dependent and Independent Signaling, Bcl-2 Family Protein Regulation)
This compound, an alkylating derivative of quinacrine, engages intricate cellular machinery to induce apoptosis, a form of programmed cell death, through both p53-dependent and p53-independent signaling pathways. The tumor suppressor protein p53 is a critical mediator in this process. In response to cellular stress induced by compounds like quinacrine, p53 can be stabilized and activated, leading to the transcription of pro-apoptotic genes. nih.govnih.govmdpi.com Studies on quinacrine have shown that it can stabilize p53 by inhibiting its ubiquitination, thereby preventing its degradation by the proteasome. nih.gov This activated p53 can then trigger the mitochondrial apoptotic pathway. nih.gov
The intrinsic mitochondrial pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. Quinacrine has been demonstrated to modulate the balance of these proteins to favor apoptosis. For instance, it can increase the Bax/Bcl-xL ratio, a key indicator of apoptotic commitment. nih.gov Furthermore, quinacrine treatment has been associated with a decrease in the levels of the anti-apoptotic protein Mcl-1. nih.govresearchgate.net In some cancer cells, a dose-dependent increase in p53 and a significant reduction in Mcl-1 have been observed following exposure to quinacrine. nih.gov This disruption of the Bcl-2 family equilibrium facilitates the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis. mdpi.comnih.gov
Interestingly, quinacrine's ability to induce apoptosis is not strictly reliant on the presence of functional p53. nih.govnih.gov In ovarian cancer cell lines, quinacrine has been shown to induce cell death in a p53-independent manner. nih.gov Similarly, in certain hepatocellular carcinoma cells, while quinacrine can stabilize p53, its synergistic effect with other agents to induce overwhelming cell death can occur independently of p53. researchgate.net This suggests that this compound can bypass a common mechanism of chemotherapy resistance, where cancer cells often have mutated or non-functional p53. mdpi.com The induction of apoptosis in these cases may involve direct effects on mitochondrial function or other signaling pathways that converge on the apoptotic machinery. nih.gov
| Pathway Component | Effect of Quinacrine | Research Finding |
| p53 | Stabilization and Activation | Quinacrine stabilizes p53 by blocking its ubiquitination, leading to the activation of p53-dependent apoptosis. nih.govnih.gov |
| Bcl-2 Family | Modulates Protein Levels | Increases the Bax/Bcl-xL ratio and decreases levels of the anti-apoptotic protein Mcl-1. nih.govnih.govresearchgate.net |
| p53-Independence | Induces Apoptosis | Capable of inducing autophagic cell death and apoptosis in cancer cells lacking functional p53. researchgate.netnih.govnih.gov |
| Caspases | Activation | Leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3). nih.gov |
Autophagy Pathway Modulation and Autophagic Cell Death Induction
This compound is a potent modulator of autophagy, a cellular catabolic process involving the degradation of a cell's own components through lysosomes. google.com This process can have a dual role in cancer, either promoting survival or inducing cell death. Quinacrine appears to exploit this pathway to induce autophagic cell death in various cancer models. nih.govnih.gov
Quinacrine treatment has been shown to promote the accumulation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material destined for degradation. nih.govnih.gov This is evidenced by the increased expression and lipidation of Microtubule-associated protein 1A/1B-light chain 3 (LC3), which converts from the cytosolic LC3-I to the membrane-bound LC3-II form, a hallmark of autophagosome formation. nih.govnih.govplos.org
A critical aspect of autophagy is the "autophagic flux," which represents the entire process from autophagosome formation to its fusion with lysosomes and the subsequent degradation of its contents. ijbs.com Quinacrine has been found to enhance autophagic flux. nih.govnih.gov This is supported by the observation that in the presence of autophagy inhibitors like bafilomycin A1 (which blocks the fusion of autophagosomes with lysosomes), there is a further accumulation of LC3-II in quinacrine-treated cells, indicating an increased rate of autophagosome synthesis. nih.govgoogle.com The degradation of the protein p62/SQSTM1, which is selectively incorporated into autophagosomes and degraded upon their fusion with lysosomes, is another measure of autophagic flux. plos.orgijbs.com Quinacrine treatment leads to the clearance of p62, further confirming its role in promoting a functional autophagic process that can culminate in cell death. nih.govnih.gov
The lysosome is central to the execution of autophagy, and quinacrine significantly impacts its function. As a cationic and lipophilic molecule, quinacrine accumulates within the acidic environment of lysosomes, leading to lysosomal dysfunction. nih.govmdpi.com This accumulation can trigger a feedback response known as lysosomogenesis, the biogenesis of new lysosomes. This is evidenced by the nuclear translocation of the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB), and the subsequent upregulation of its target genes, including those encoding for Lysosomal-Associated Membrane Proteins (LAMPs) such as LAMP1 and LAMP2. nih.govnih.gov
Despite inducing lysosomogenesis, quinacrine also causes lysosomal membrane permeabilization (LMP). mdpi.com This disruption of the lysosomal membrane allows for the release of hydrolytic enzymes, such as cathepsins, into the cytosol, which can trigger apoptosis. mdpi.com Specifically, quinacrine has been shown to upregulate and activate Cathepsin L, which in turn can cleave Bid (a pro-apoptotic Bcl-2 family member), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. mdpi.com The degradation of p62/SQSTM1 is also linked to this process, as it has been identified as a substrate for Cathepsin L, suggesting a mechanism by which quinacrine promotes autophagic flux. mdpi.com The conversion of LC3-I to LC3-II, indicating autophagosome formation, is a preceding event in this cascade. nih.govnih.gov
| Autophagy/Lysosomal Component | Effect of Quinacrine | Research Finding |
| Autophagosome Formation | Induction | Increases the conversion of LC3-I to LC3-II. nih.govnih.gov |
| Autophagic Flux | Enhancement | Promotes the degradation of p62/SQSTM1. nih.govnih.gov |
| Lysosomogenesis | Induction | Causes nuclear translocation of TFEB and increased expression of LAMP1 and LAMP2. nih.govnih.gov |
| Lysosomal Dysfunction | Induction | Leads to Lysosomal Membrane Permeabilization (LMP) and release of Cathepsin L. mdpi.com |
Influence on Key Signal Transduction Pathways (e.g., NF-κB, AKT Pathway, Arachidonic Acid Metabolite Pathways)
This compound exerts its cellular effects by modulating multiple critical signal transduction pathways simultaneously, a characteristic that makes it a compound of significant interest. nih.govarchbreastcancer.com
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its hyperactivation is a hallmark of many cancers. nih.govscholaris.ca Quinacrine has been shown to be a potent inhibitor of the NF-κB signaling pathway. nih.govmedchemexpress.com Studies using quinacrine mustard have demonstrated that it can inhibit the binding of NF-κB to its consensus DNA sequence, thereby repressing the transcription of its target genes. nih.gov This inhibition contributes to the pro-apoptotic and anti-proliferative effects of the compound. nih.gov
The PI3K/AKT pathway is another crucial signaling cascade that promotes cell growth, survival, and proliferation. nih.govumich.edu Quinacrine has been found to inhibit the AKT pathway. nih.gov By doing so, it can prevent the AKT-mediated phosphorylation and subsequent degradation of p53, as well as inhibit the activation of NF-κB, as AKT can phosphorylate components of the NF-κB pathway. nih.gov The simultaneous inhibition of AKT and NF-κB, coupled with the activation of p53, represents a powerful multi-pronged attack on cancer cell survival mechanisms. nih.gov
Quinacrine also disrupts the arachidonic acid metabolite pathways. nih.gov Arachidonic acid is a precursor for the synthesis of various bioactive lipids, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and tumorigenesis. cvphysiology.comnih.govresearchgate.netallergolyon.fr The key enzyme in the release of arachidonic acid from membrane phospholipids (B1166683) is phospholipase A2 (PLA2). nih.gov Quinacrine is known to inhibit PLA2 activity, thereby reducing the availability of arachidonic acid and subsequently inhibiting the production of its pro-inflammatory and pro-tumorigenic metabolites. nih.govdrugbank.com This inhibition leads to a decrease in the production of prostaglandins like PGE2 and thromboxanes. nih.gov
| Signaling Pathway | Effect of Quinacrine | Research Finding |
| NF-κB Pathway | Inhibition | Inhibits the binding of NF-κB to DNA, suppressing its transcriptional activity. nih.govmedchemexpress.comnih.gov |
| AKT Pathway | Inhibition | Suppresses AKT signaling, which in turn can lead to p53 activation and NF-κB inhibition. nih.gov |
| Arachidonic Acid Pathway | Disruption | Inhibits phospholipase A2 (PLA2), leading to decreased production of prostaglandins and other metabolites. nih.govdrugbank.com |
Mechanisms of Multidrug Resistance Reversal
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. scispace.com A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. scispace.com
Quinacrine has been implicated in the reversal of the MDR phenotype. nih.govscispace.com It has been shown to reverse drug resistance to agents like vincristine (B1662923) in MDR cell lines. nih.govscispace.com The proposed mechanism involves the interaction of quinacrine with MDR-associated proteins like P-gp. nih.gov By binding to these transporters, quinacrine can inhibit their drug efflux function. This not only prevents its own removal from the cell but can also inhibit the efflux of co-administered chemotherapeutic drugs, thereby increasing their intracellular concentration and cytotoxic efficacy. scispace.com This interaction with MDR proteins appears to be independent of quinacrine's DNA intercalating properties and represents a distinct mechanism of action. nih.govscispace.com
| MDR-Related Factor | Effect of Quinacrine | Research Finding |
| P-glycoprotein (P-gp) | Inhibition | Interacts with and inhibits the efflux function of P-gp, increasing intracellular drug accumulation. nih.govscispace.com |
| Drug Resistance | Reversal | Reverses resistance to other chemotherapeutic agents, such as vincristine, in MDR cancer cells. nih.govscispace.com |
Bioenergetic Pathway Disruption (e.g., Mitochondrial F1-ATPase Inhibition)
This compound can disrupt cellular bioenergetics by targeting the mitochondrial F1Fo-ATP synthase, a key enzyme complex responsible for ATP production through oxidative phosphorylation. nih.govnih.gov The F1 component of this complex, also known as F1-ATPase, protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis and hydrolysis. frontiersin.orgmdpi.com
Quinacrine mustard is a potent and irreversible inhibitor of the mitochondrial F1-ATPase. nih.govnih.gov It has been shown to covalently modify the β-subunit of the F1-ATPase, which is a catalytic subunit. nih.gov This modification leads to the inactivation of the enzyme's hydrolytic activity. nih.gov The rate of this inactivation is influenced by the presence of substrates like ATP and ADP, as well as other inhibitors. nih.gov By inhibiting the F1-ATPase, quinacrine mustard can impair the cell's ability to produce ATP, leading to a bioenergetic crisis that can contribute to cell death. nih.govnih.gov Furthermore, some lipophilic cations, including quinacrine mustard, have been found to also inhibit the vacuolar H+-ATPase, which is involved in acidifying intracellular compartments like lysosomes. nih.gov This dual inhibition can have profound effects on cellular homeostasis.
| Bioenergetic Target | Effect of Quinacrine Mustard | Research Finding |
| Mitochondrial F1-ATPase | Irreversible Inhibition | Covalently modifies and inactivates the β-subunit of the F1-ATPase, impairing ATP synthesis/hydrolysis. nih.govnih.gov |
| Vacuolar H+-ATPase | Inhibition | Inhibits the activity of the vacuolar H+-ATPase, affecting organelle acidification. nih.gov |
Enzyme-Specific Inactivation Profiles (e.g., Trypanothione (B104310) Reductase)
This compound exhibits a notable profile of enzyme-specific inactivation, with a significant focus in research on its interaction with trypanothione reductase (TryR). nih.gov This enzyme is crucial for the redox metabolism of pathogenic trypanosomes and is absent in humans, making it a prime target for selective inhibition. nih.govnih.gov
Quinacrine mustard, an alkylating derivative of quinacrine, has been used extensively as a probe to study the active site of this enzyme. nih.govresearchgate.net It has been demonstrated to be an active-site-directed irreversible inhibitor of TryR. nih.gov The inactivation process is time-dependent and results from the formation of a covalent bond with the enzyme. nih.govwikipedia.org
Inactivation of Trypanosoma cruzi Trypanothione Reductase (TryR)
Detailed kinetic and structural studies have elucidated the specific mechanisms by which quinacrine mustard inactivates TryR from Trypanosoma cruzi. nih.gov A key finding is the high specificity of the compound; it irreversibly inactivates T. cruzi TryR but does not cause any inhibition of human glutathione (B108866) reductase, even at high concentrations. nih.govresearchgate.net This selectivity underscores its potential as a targeted agent against trypanosomal pathogens. nih.gov
The rate of inactivation is highly dependent on the oxidation state of TryR. nih.govnih.gov The NADPH-reduced form of the enzyme (EH₂) is inactivated significantly more rapidly than the oxidized form (E). nih.govresearchgate.net The inactivation process involves the initial formation of a reversible enzyme-inhibitor complex (Ki of 36 μM for the EH₂ form) before the irreversible covalent modification occurs. nih.gov Research indicates a stoichiometry of two quinacrine mustard inhibitor molecules binding per monomer of the dimeric flavoprotein. nih.govnih.gov
The interaction of other ligands with the TryR active site modulates the rate of inactivation by quinacrine mustard. Competitive inhibitors that are non-planar, such as clomipramine, and the melarsen (B1215594) oxide-trypanothione adduct protect the enzyme and slow the rate of inactivation. nih.govnih.gov Conversely, the parent compound, quinacrine, accelerates the inactivation process. nih.govresearchgate.net This synergistic effect is attributed to the ability of the planar acridine rings of quinacrine and quinacrine mustard to stack together within the active site cleft, leading to an increased number of binding interactions. nih.govnih.gov Structural analysis of the quinacrine mustard-adducted enzyme revealed that two inhibitor molecules bind in the trypanothione-binding site, interacting with each other through π-stacking effects. nih.govresearchgate.net
Table 1: Modulation of Trypanosoma cruzi Trypanothione Reductase (TryR) Inactivation by Quinacrine Mustard
| Condition | Effect on Inactivation Rate | Rationale | Citation |
| Enzyme State | |||
| NADPH-reduced TryR | Significantly faster inactivation | More susceptible to alkylation by the mustard group. | nih.govnih.govresearchgate.net |
| Oxidized TryR | Slower inactivation | Less susceptible to modification. | nih.govresearchgate.net |
| Presence of Ligands | |||
| Quinacrine | Accelerated | Synergistic effect due to π-stacking of planar acridine rings in the active site. | nih.govnih.govresearchgate.net |
| Clomipramine | Slowed (Antagonistic) | Competitive inhibitor; non-planar structure prevents synergistic stacking. | nih.govnih.gov |
| Melarsen oxide-trypanothione adduct | Slowed (Antagonistic) | Competitive inhibitor that protects the active site. | nih.govnih.gov |
Inactivation of Bovine Heart Mitochondrial F1-ATPase
In addition to its effects on TryR, quinacrine mustard has been shown to be a potent inactivator of bovine heart mitochondrial F1-ATPase. nih.gov The inactivation follows pseudo-first-order kinetics. nih.gov The rate of inactivation is influenced by the presence of substrates and other inhibitors, suggesting interaction at or near a functional site. nih.gov For example, the presence of ATP or ADP in combination with Mg²⁺ provides protection against inactivation, reducing the inactivation rate constant. nih.gov The parent compound, quinacrine, also significantly protects the enzyme from inactivation by quinacrine mustard. nih.gov Examination of the enzyme subunits after inactivation revealed that the fluorescent label of quinacrine mustard was specifically attached to the β subunit. nih.gov
Table 2: Inactivation of Bovine Mitochondrial F1-ATPase by Quinacrine Mustard (500 µM) at pH 7.0 and 23°C
| Condition | Pseudo-first order rate constant (k₁) (min⁻¹) | Citation |
| Quinacrine mustard alone | 0.161 | nih.gov |
| + 5.0 mM ATP | 0.082 | nih.gov |
| + 5.0 mM ADP | 0.136 | nih.gov |
| + 5.0 mM Mg²⁺ plus 5.0 mM ADP | 0.075 | nih.gov |
| + 1.0 mM Chlorpromazine | 0.089 | nih.gov |
| + 5.0 mM Quinacrine | 0.037 | nih.gov |
Preclinical Investigations of Quinacrine Half Mustard Efficacy
Anticancer Research Applications
The anticancer potential of quinacrine (B1676205) and its derivatives has been explored in a variety of preclinical settings. The "shotgun" nature of quinacrine, affecting multiple cellular targets, makes it an intriguing candidate for cancer therapy. nih.gov Research has demonstrated its ability to intercalate into DNA, inhibit topoisomerase enzymes, and modulate key signaling pathways implicated in cancer progression, such as p53, NF-κB, and AKT. nih.gov
Antineoplastic Activity in Diverse Malignant Cell Lines
Quinacrine and its analogs have demonstrated cytotoxic effects across a range of cancer cell lines. For instance, quinacrine has shown activity against breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF7. dntb.gov.uaresearchgate.net In studies on hepatocellular carcinoma, while quinacrine alone at certain concentrations did not induce significant cell death in cell lines like HepG2, Hep3B, and Huh7, it was found to sensitize these cells to other treatments. researchgate.net Furthermore, quinacrine has exhibited efficacy in hormone-refractory prostate cancer cells (PC-3, PC-3M, and DU145) and has been investigated in ovarian cancer, non-small cell lung carcinoma, and colon adenocarcinoma cell lines. nih.gov The antineoplastic activity is often attributed to its ability to induce apoptosis and inhibit cell proliferation. researchgate.netoncotarget.com
Interactive Table: Antineoplastic Activity of Quinacrine Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Observed Effect |
| MDA-MB-231 | Breast Cancer | Quinacrine analogs | Inhibition of proliferation researchgate.net |
| MDA-MB-468 | Breast Cancer | Quinacrine analogs | Inhibition of proliferation researchgate.net |
| MCF7 | Breast Cancer | Quinacrine analogs | Inhibition of proliferation researchgate.net |
| HepG2 | Hepatocellular Carcinoma | Quinacrine | Sensitization to TRAIL researchgate.net |
| PC-3 | Prostate Cancer | Quinacrine | IC50 of 3.1 µM nih.gov |
| DU145 | Prostate Cancer | Quinacrine | IC50 of 3.5 µM nih.gov |
Synergistic Interactions with Conventional Chemotherapeutic Modalities
A significant area of research has focused on the synergistic effects of quinacrine and its derivatives when combined with conventional chemotherapy drugs. Studies have shown that quinacrine can enhance the efficacy of agents like paclitaxel (B517696) in prostate cancer models. nih.gov In hepatocellular carcinoma cells, quinacrine has been found to synergize with adriamycin, 5-FU, etoposide, CPT11, sorafenib, and gemcitabine, leading to increased cancer cell death. researchgate.net This synergistic activity suggests that quinacrine half mustard could potentially be used to enhance the effectiveness of existing cancer treatments. researchgate.netnih.gov
Chemosensitization Capabilities in Drug-Resistant Models
Quinacrine has shown promise in overcoming multidrug resistance (MDR), a major obstacle in cancer therapy. nih.govfrontiersin.org It has been demonstrated to reverse vincristine (B1662923) resistance in a human chronic myelogenous leukemia cell line (K562). nih.gov The compound can also enhance the activity of paclitaxel in a multidrug-resistant sub-clone of the PC-3 prostate cancer cell line. nih.gov Research indicates that quinacrine may reverse the MDR phenotype by inhibiting proteins involved in drug efflux. nih.gov Furthermore, it has shown effectiveness against chemoresistant gynecologic cancer cells. nih.gov This suggests that quinacrine derivatives could be valuable in treating tumors that have become resistant to standard chemotherapeutic agents.
Selective Cytotoxicity Towards Neoplastic Cells in Preclinical Models
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, non-cancerous cells. Preclinical studies have indicated that some novel quinacrine analogs exhibit preferential cytotoxicity towards breast cancer cells over non-cancerous breast epithelial cell lines (184B5 and MCF10A). dntb.gov.uaresearchgate.net For example, one synthesized hybrid compound was found to be 7.6 to 14.7 times more effective at killing breast cancer cells compared to their non-cancerous counterparts. researchgate.net This selectivity is a highly desirable characteristic for minimizing the side effects commonly associated with chemotherapy. researchgate.netnih.gov
Antiparasitic Research Applications
The parent compound, quinacrine, was originally developed as an antimalarial drug. nih.gov Building on this, research has explored the antiparasitic potential of its derivatives, including this compound.
Target-Specific Enzyme Inhibition in Parasitic Organisms (e.g., Trypanosoma cruzi Trypanothione (B104310) Reductase)
A key target for antiparasitic drug design is trypanothione reductase (TryR), an enzyme crucial for the redox balance in pathogenic trypanosomes like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govresearchgate.net This enzyme is absent in humans, making it an attractive and selective target. nih.govnih.gov
Quinacrine mustard has been shown to be an active-site-directed irreversible inhibitor of T. cruzi trypanothione reductase. nih.govdrugbank.com It inactivates the enzyme in a time-dependent manner, while notably not inhibiting human glutathione (B108866) reductase, highlighting its specificity. nih.govnih.gov The rate of inactivation is enhanced when the enzyme is in its NADPH-reduced state. nih.govnih.gov
Structural studies have revealed that two molecules of quinacrine mustard bind within the trypanothione-binding site of the enzyme. nih.govnih.gov The acridine (B1665455) rings of the inhibitor molecules interact with each other through π-stacking, and one acridine ring also interacts with a tryptophan residue in the active site. nih.govnih.gov These interactions provide a molecular basis for its inhibitory activity and offer a template for the rational design of more potent and selective inhibitors. nih.govdrugbank.com
Interactive Table: Enzyme Inhibition Data for this compound
| Target Enzyme | Organism | Effect | Specificity |
| Trypanothione Reductase (TryR) | Trypanosoma cruzi | Irreversible inactivation nih.govnih.gov | Specific for TryR, no inhibition of human Glutathione Reductase nih.govnih.gov |
Efficacy in Protozoal Infection Models (e.g., Leishmania major)
Quinacrine and its derivatives have been investigated for their potential against various protozoal infections. While direct studies on this compound's efficacy specifically against Leishmania major are not extensively detailed in the provided search results, the broader class of quinacrine-related compounds has shown activity against Leishmania species. For instance, thiophene (B33073) derivatives, which are also being explored as anti-leishmanial agents, have demonstrated effectiveness in inhibiting the growth of Leishmania major promastigotes. One such thiophenic derivative showed an IC50 value of 4.65 μM against L. major. researchgate.net This suggests that compounds with similar structural motifs or mechanisms of action might hold promise.
Research into other Leishmania species, such as Leishmania infantum, has shown that certain compounds can induce morphological changes and loss of cell membrane integrity in the parasites. researchgate.net Given that quinacrine and its analogs are known to interact with DNA and inhibit enzymes crucial for parasite survival, like trypanothione reductase in trypanosomes, it is plausible that this compound could exert a similar effect on Leishmania major. ontosight.airesearchgate.net However, without specific experimental data on this compound and L. major, its efficacy remains a subject for further investigation.
Table 1: Efficacy of Related Compounds Against Leishmania Species
| Compound Class | Leishmania Species | Efficacy Metric | Finding | Reference |
|---|---|---|---|---|
| Thiophenic Derivative | L. major | IC50 | 4.65 μM | researchgate.net |
| Thiophenic Derivative | L. braziliensis | IC50 | 4.25 μM | researchgate.net |
| Thiophenic Derivative | L. infantum | IC50 | 3.96 μM | researchgate.net |
Antiviral Research Applications
The parent compound, quinacrine, has demonstrated antiviral properties against a range of viruses, suggesting that its derivatives, including this compound, may also have antiviral potential. europeanreview.org The antiviral effects of quinacrine have been observed against viruses such as equine encephalitis virus and louping-ill virus. europeanreview.org More recently, quinacrine has been identified as a potent inhibitor of the Ebola virus both in vitro and in vivo. nih.gov
Mechanisms of Viral Genome Inactivation
The primary mechanism by which quinacrine and its derivatives are thought to exert their antiviral effects is through the inactivation of the viral genome. rospatent.gov.ru This is achieved through the molecule's ability to intercalate into the DNA or RNA of the virus. nih.govdntb.gov.ua The acridine ring structure of quinacrine allows it to insert itself between the base pairs of the nucleic acid, a process known as intercalation. drugbank.com This binding can disrupt the normal functions of the viral genome, such as replication and transcription, thereby inhibiting viral proliferation. ontosight.ainih.gov
The "mustard" moiety of this compound is an alkylating group. ontosight.ai This functional group can form covalent bonds with the viral nucleic acids, leading to permanent damage and inactivation. ontosight.ai This dual mechanism of intercalation and alkylation could potentially make this compound a potent agent for viral genome inactivation. The binding is often selective for adenine-thymine (AT) rich regions in the DNA. caymanchem.com
Other Biological Activities under Academic Scrutiny
Mutagenic Potency in Experimental Models
Quinacrine and its mustard derivatives are known for their mutagenic properties and have been used experimentally for this purpose. nih.gov Quinacrine mustard is classified as a polycyclic aromatic agent that can induce mutations in bacteria. chemsrc.commedchemexpress.com
In a reversion assay using Escherichia coli, acridine mustards like quinacrine mustard were found to be more potent inducers of -1 and +1 frameshift mutations compared to simple acridines. sacredheart.edu They were also effective at inducing -2 frameshifts. sacredheart.edu The mutagenic potential stems from their ability to intercalate into DNA and, in the case of the mustards, to form covalent adducts with the DNA, leading to errors during DNA replication and repair. sacredheart.edu Studies have also demonstrated that the mutagenic effects of quinacrine mustard can be mitigated by substances like caffeine (B1668208) and pentoxifylline, which are thought to form stacking complexes with the aromatic rings of the mutagen, thereby reducing its effective concentration. nih.gov
**Table 2: Mutagenic Activity of Acridine Compounds in *E. coli***
| Compound Class | Type of Frameshift Mutation Induced | Potency | Reference |
|---|---|---|---|
| Simple Acridines (e.g., quinacrine) | -1 frameshift | Effective | sacredheart.edu |
| +1 frameshift | Weakly induced | sacredheart.edu | |
| Acridine Mustards (e.g., quinacrine mustard) | -1 frameshift | More potent than simple acridines | sacredheart.edu |
| +1 frameshift | More potent than simple acridines | sacredheart.edu | |
| -2 frameshift | Effective | sacredheart.edu |
Application as an Affinity Label for Biomolecular Targets
The reactive nature of the mustard group in this compound makes it a useful tool in biochemical research as an affinity label. ontosight.ai An affinity label is a molecule that is structurally similar to a substrate or ligand for a specific biomolecule (like an enzyme or receptor) and can bind to the active or binding site. The reactive group on the label then forms a covalent bond with the biomolecule, permanently labeling it.
Quinacrine mustard has been successfully used as an affinity label to probe the binding sites of various proteins. For example, it has been used to label the nicotinic acetylcholine (B1216132) receptor, specifically in the open channel state, helping to map the binding site for channel blockers. pnas.orgnih.gov In these studies, quinacrine mustard was shown to covalently bind to cysteine residues within the M2 membrane-spanning segment of the receptor. pnas.org Similarly, it has been employed to inactivate and label the F1-ATPase from bovine heart mitochondria, where it was found to specifically modify the beta subunit. nih.gov The fluorescence of the quinacrine moiety allows for the easy detection of the labeled protein or subunit. caymanchem.comnih.gov This application is crucial for understanding the structure and function of biomolecular targets.
Advanced Research Methodologies for Quinacrine Half Mustard Study
Spectroscopic and Imaging Approaches
Spectroscopic and imaging techniques are fundamental to visualizing and quantifying the interactions of quinacrine (B1676205) half mustard with its biological targets, primarily DNA and chromosomes.
Quinacrine and its derivatives are well-established fluorescent agents for chromosomal analysis. The planar acridine (B1665455) ring of the quinacrine structure intercalates into the DNA helix, exhibiting preferential binding to AT-rich regions. nih.govpnas.org This property results in a characteristic banding pattern on chromosomes, known as Q-banding, which allows for the identification of individual chromosomes and the detection of structural abnormalities such as translocations. wikipedia.orgresearchgate.net
When studying quinacrine half mustard, fluorescence microscopy is employed to observe its effects on chromosome structure in treated cells. The inherent fluorescence of the quinacrine core allows for direct visualization. It is hypothesized that the mustard group, a known alkylating agent, forms covalent adducts with DNA, particularly with guanine (B1146940) bases. wikipedia.orgresearchgate.net This interaction can be studied by observing alterations in the normal Q-banding pattern or by detecting localized areas of intense fluorescence, which may indicate sites of DNA alkylation and cross-linking. nih.govresearchgate.net The specificity of quinacrine for AT-rich regions provides a valuable reference point for analyzing the targeting of the mustard component. nih.govpnas.org
Table 1: Comparison of Fluorescent Properties of Quinacrine and its Mustard Derivative
| Compound | Primary Binding Preference | Mechanism of Fluorescence | Application in Chromosomal Analysis |
|---|---|---|---|
| Quinacrine | Deoxyadenylate-deoxythymidylate (AT)-rich regions nih.gov | Enhanced fluorescence in the presence of bihelical polynucleotides like poly(dA-dT) nih.gov | Produces characteristic Q-banding patterns for karyotyping researchgate.net |
| Quinacrine Mustard | Similar specificity to Quinacrine, with potential for covalent binding via the mustard group pnas.orgnih.gov | Fluorescent labeling of chromosomal DNA nih.gov | Used for identifying specific chromosome regions and abnormalities wikipedia.org |
Spectrophotometry, including UV-Visible absorption and fluorescence spectroscopy, provides quantitative data on the binding affinity and kinetics of this compound with nucleic acids. arxiv.org The interaction of the acridine dye with DNA can be monitored by changes in the absorption spectrum (absorbance titration) and shifts in fluorescence emission. nih.gov
Binding of quinacrine derivatives to DNA typically results in a bathochromic shift (a shift to longer wavelengths) and hypochromism (decreased absorbance) in the UV-Vis spectrum. Fluorescence spectroscopy is particularly sensitive for these studies. The intercalation of the quinacrine moiety into the DNA helix leads to an enhancement of its fluorescence, while quenching of fluorescence is observed in the presence of guanine residues. nih.govpnas.org By titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in fluorescence intensity, the binding constant (Ka) can be calculated, providing a measure of the strength of the interaction. arxiv.orgnih.gov These studies can differentiate between intercalative binding and external electrostatic interactions. arxiv.org
In Vitro Cellular and Molecular Assays
A variety of in vitro assays are crucial for determining the cytotoxic and mechanistic effects of this compound on cancer cell lines.
To determine the cytotoxic potential of this compound, cell viability and proliferation assays are performed on various cell lines. danaher.com These assays measure the dose- and time-dependent effects of the compound on cell survival. nih.gov
Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Resazurin (B115843) Reduction Assay: Similar to the MTT assay, this fluorometric method uses the reduction of non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by viable cells to quantify cell viability. researchgate.net
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Dead cells with compromised membranes take up the blue dye, while living cells exclude it. nih.gov
These assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. researchgate.net
Table 2: Representative Cell Viability Data for Quinacrine in Cancer Cell Lines
| Cell Line | Assay Type | Exposure Time (hr) | IC50 (µM) | Reference |
|---|---|---|---|---|
| SGC-7901 (Gastric Cancer) | Cell Counting Kit-8 | 24 | 16.18 | nih.gov |
| INT 407 (Cervical Cancer) | MTT | 48 | ~12.5 | ias.ac.in |
| HCT 116 (Colorectal Cancer) | MTT | 48 | ~11 | ias.ac.in |
| OCI-Ly01 (DLBCL) | MTS | 96 | 1.8 | scispace.com |
Note: Data is for the parent compound Quinacrine and serves as an example of expected assay outcomes.
Flow cytometry is a powerful technique for analyzing the effects of this compound on cell cycle progression. frontiersin.org Cells are treated with the compound for a specified period, harvested, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of the stained cells is directly proportional to their DNA content.
A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that displays the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). frontiersin.org Treatment with DNA-damaging agents like this compound often leads to cell cycle arrest at specific checkpoints. For instance, studies on quinacrine have shown it can induce S-phase arrest or G0/G1 arrest in different cancer cell lines. nih.govscispace.comnih.gov This analysis helps to identify the specific phase of the cell cycle that is targeted by the compound. nih.gov
To confirm that cell death induced by this compound occurs via apoptosis, several key markers are investigated. ias.ac.innih.gov
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore and used to detect these early apoptotic cells via flow cytometry. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells with compromised membrane integrity. nih.govresearchgate.net
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. The activation of key caspases, such as caspase-3, caspase-8, and caspase-9, is a hallmark of apoptosis. ias.ac.innih.gov Caspase activity can be measured using colorimetric or fluorometric assays that detect the cleavage of specific substrates or by Western blotting to detect the cleaved (active) forms of the caspases. nih.govnih.gov
TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis. mdpi.com This method enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs, allowing for the visualization of apoptotic cells by fluorescence microscopy or quantification by flow cytometry. mdpi.com
Evaluation of Autophagic Flux and Lysosomal Dynamics (e.g., Immunoblotting for Autophagy Markers)
Detection of DNA Damage and Cross-link Formation
This compound is an alkylating agent capable of inducing significant DNA damage through a dual mechanism. nih.gov Its planar acridine ring structure allows it to intercalate between DNA base pairs, while the reactive mustard group forms covalent bonds with DNA bases, leading to the formation of DNA adducts and cross-links. nih.govnih.gov This covalent modification is a key aspect of its cytotoxic activity.
Several methodologies can be employed to detect and characterize this damage:
Fluorescence Microscopy: The inherent fluorescence of the acridine moiety allows for the direct visualization of this compound binding to nucleic acids and chromosomes. nih.govnih.govnih.govnih.gov This technique has been historically used to stain chromosomes and analyze their structure.
Gel Electrophoresis: The formation of covalent adducts can be observed using techniques like SDS-PAGE. When incubated with a protein, such as Trypanothione (B104310) Reductase, this compound forms a covalent complex that can be visualized as a fluorescent band under UV light after gel electrophoresis. This method can also detect cross-linking between protein subunits. nih.gov
Flow Cytometry: This technique is used to analyze the effects of DNA damage on the cell cycle. For example, studies on human promyelocytic leukemia HL-60 cells treated with DNA-damaging agents can reveal cell cycle arrest at specific checkpoints, indicating the cellular response to the induced lesions.
The formation of DNA-protein cross-links (DPCs) is a particularly toxic form of DNA damage induced by agents like nitrogen mustards. nih.gov Advanced methods for detecting DPCs include immunochemical assays (like ELISA and Western blotting to detect specific cross-linked proteins) and mass spectrometry-based proteomics for an unbiased identification of the proteins covalently bound to DNA. nih.gov
Transcriptional Profiling and Gene Expression Modulation Studies
Detailed transcriptional profiling studies, such as genome-wide microarray or RNA-sequencing (RNA-seq), specifically for this compound are not widely reported. However, given its mechanism as a DNA intercalator and alkylating agent, it is highly probable that it significantly alters gene expression. By binding to DNA, it can physically obstruct the process of transcription, preventing RNA polymerase from accessing gene promoter regions and reading the DNA template. This interference would lead to widespread downregulation of gene expression. Furthermore, the cellular response to the DNA damage induced by this compound would likely trigger specific DNA repair pathways, leading to the upregulation of genes involved in sensing damage and executing repair. While studies on the parent compound quinacrine have shown it alters the expression of thousands of genes in cancer cells, similar comprehensive analyses for the half mustard derivative are yet to be detailed. frontiersin.org
Enzyme Kinetic Assays and Inhibition Studies
This compound has been identified as a potent, active-site-directed, irreversible inhibitor of Trypanosoma cruzi Trypanothione Reductase (TryR), an enzyme crucial for the parasite's redox metabolism and absent in humans. nih.govnih.gov This makes it a selective target for drug design. mdpi.com
Enzyme kinetic assays have been instrumental in characterizing this inhibition. nih.gov Key findings from these studies include:
Time- and Dose-Dependency: The inactivation of TryR by this compound is both time- and dose-dependent. nih.govresearchgate.net
Irreversible Inhibition: The inhibition involves covalent modification of the enzyme. Once the enzyme-inhibitor complex is formed, its activity cannot be restored by dilution or dialysis. nih.gov
Redox State Dependency: The rate of inactivation is significantly faster for the NADPH-reduced form of TryR compared to its oxidized form. nih.govrcsb.org
Kinetic studies have been performed by incubating the enzyme with varying concentrations of this compound and measuring the residual enzyme activity at different time points. The data are then fitted to a single exponential decay function to determine inactivation rates. nih.gov
| Parameter | Observation | Methodology | Reference |
|---|---|---|---|
| Inhibition Type | Active-site directed, irreversible | Dialysis, SDS-PAGE | nih.gov |
| Stoichiometry | 2 inhibitor molecules per enzyme monomer | Spectrophotometry of precipitated protein | nih.gov |
| Dependency | Time- and dose-dependent inactivation | Enzyme activity assays over time | nih.govresearchgate.net |
| Effect of Redox State | NADPH-reduced TryR is inactivated faster than the oxidized form | Comparative kinetic assays | nih.govrcsb.org |
| Effect of Other Ligands | Inactivation slowed by competitive inhibitors (clomipramine), but accelerated by quinacrine | Kinetic assays in the presence of ligands | nih.gov |
Protein-Compound Interaction and Binding Site Mapping Methodologies
The precise interactions between this compound and its protein targets have been elucidated using high-resolution structural biology techniques, most notably X-ray crystallography. nih.govelifesciences.org The crystal structure of the T. cruzi Trypanothione Reductase (TryR) in complex with this compound has been solved to a resolution of 2.7 Å, providing detailed insights into its binding mode. nih.govrcsb.orgresearchgate.net
Key findings from the binding site mapping are:
Dual Occupancy: Two molecules of this compound, designated Q1 and Q2, bind within the large active site cleft normally occupied by the substrate, trypanothione. nih.gov
π-Stacking Interactions: The planar acridine rings of the two inhibitor molecules interact with each other through π-stacking. Additionally, the Q1 molecule stacks against the side chain of a tryptophan residue (Trp22), which acts as a hydrophobic lid. nih.gov
Van der Waals Contacts: The Q1 molecule makes van der Waals contacts with several hydrophobic residues, including Leu18, Met114, and Tyr111. nih.gov
Covalent Linkages: The reactive mustard group forms covalent bonds with specific residues in the active site. The aliphatic tail of the Q1 molecule forms links with the acidic side chains of Glu113 and Asp117. The tail of the Q2 molecule forms a covalent bond with the sulfur atom (SG) of Cys53, which is part of the enzyme's redox center. nih.gov
This detailed structural information provides a molecular basis for the enzyme's irreversible inactivation and explains the synergistic effects observed when co-administered with quinacrine, as the planar molecules can stack together effectively in the active site. nih.govrcsb.org
| Inhibitor Molecule | Interacting Protein Residues | Type of Interaction | Reference |
|---|---|---|---|
| Q1 | Trp22, Q2 acridine ring | π-stacking | nih.gov |
| Leu18, Met114, Tyr111 | Van der Waals | nih.gov | |
| Glu19 | Hydrogen bond | nih.gov | |
| Glu113, Asp117 | Covalent bond | nih.gov | |
| Q2 | Q1 acridine ring | π-stacking | nih.gov |
| Cys53 | Covalent bond | nih.gov |
Preclinical in vitro and in vivo Model Systems
Two-Dimensional (2D) Cell Culture Models for Initial Screening
Two-dimensional (2D) cell culture models, where cells are grown as a monolayer on a flat surface, represent a fundamental and essential tool for the initial screening and characterization of cytotoxic compounds like this compound. mdpi.commdpi.comcorning.com These systems are cost-effective, highly reproducible, and suitable for high-throughput screening to determine basic efficacy and mechanisms of action.
The human promyelocytic leukemia cell line, HL-60, has been utilized as a 2D model to study the cytotoxic effects of this compound. mdpi.comresearchgate.net In such models, standard assays are employed to assess the compound's impact:
Cell Viability Assays: Assays like the MTT test are used to measure the metabolic activity of cells, which correlates with cell viability. These assays help determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) is used to analyze the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M). Treatment with DNA-damaging agents like this compound often results in the accumulation of cells in a specific phase, indicating cell cycle arrest, which is a common response to allow for DNA repair or to trigger apoptosis if the damage is too severe.
These initial screenings in 2D models provide crucial data on a compound's potency and its general mechanism of cell killing, guiding further investigation in more complex models. mdpi.comspringernature.com
Three-Dimensional (3D) Spheroid and Organoid Models for Complex Interactions
Conventional two-dimensional (2D) cell cultures, where cells grow in a single layer on a flat surface, often fail to replicate the complex architecture and microenvironment of in vivo tumors. nih.gov To bridge the gap between in vitro experiments and clinical outcomes, advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized. mdpi.comcorning.com These models are more biologically relevant as they mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges found in actual tumors. nih.govmdpi.com
Spheroids are multicellular aggregates often formed from cancer cell lines, which can recapitulate the layered structure of a microtumor. nih.gov Organoids are more complex 3D structures derived from stem cells or primary patient tissues that self-organize to exhibit organ-specific functionality and architecture. mdpi.com For a compound like this compound, these models are invaluable for studying its effects on complex biological interactions, including tumor invasion, angiogenesis, and resistance mechanisms that are not observable in 2D cultures. nih.gov
While specific studies on this compound in these models are emerging, research on the parent compound, quinacrine, demonstrates the utility of this approach. For instance, aerosolized quinacrine nanoparticles were found to be significantly more effective in 3D culture models of non-small cell lung cancer cells, showing lower IC₅₀ values and enhanced induction of apoptosis compared to the drug in liquid form. mdpi.com This highlights how 3D models can reveal delivery advantages and efficacy levels that might not be apparent in simpler systems. The use of spheroid and organoid models is therefore critical for accurately assessing the therapeutic potential and mechanisms of action of this compound and its derivatives. nih.gov
Application of Animal Models for Preclinical Efficacy (e.g., Xenograft Studies, Murine Disease Models)
Preclinical animal models are a crucial step in drug development, providing essential data on a compound's efficacy and its behavior within a whole, living organism before human trials can be considered. researchgate.netfrontiersin.org These models help researchers understand pharmacokinetics, pharmacodynamics, and potential anti-tumor activity in a systemic context. mdpi.com The two primary types of models used for this purpose are xenografts and murine disease models.
Xenograft Studies: Xenograft models involve the implantation of human tumor cells or tissues into immunocompromised mice. nih.gov This allows for the in vivo growth of human tumors, providing a platform to test the efficacy of anticancer agents directly on human-derived cancers. Studies involving the parent compound quinacrine have extensively used this model.
Head and Neck Squamous Cell Carcinoma (HNSCC): In mice bearing HNSCC xenograft tumors, daily oral administration of quinacrine, in combination with the chemotherapy drug cisplatin (B142131), significantly inhibited tumor growth. news-medical.net This combination extended the median time to reach maximum tumor volume from 20 days in the control group to 32 days. news-medical.net
Ovarian Cancer: In a mouse xenograft model of treatment-refractory ovarian cancer, quinacrine demonstrated a synergistic effect with carboplatin (B1684641), leading to a significant reduction in tumor burden. nih.gov
Breast Cancer: A patient-derived xenograft (PDX) model, which uses tumor tissue taken directly from a patient, was established in Balb/C mice to study breast cancer angiogenesis. nih.gov Research in this model showed that a combination of quinacrine and curcumin (B1669340) could inhibit key processes involved in the formation of new blood vessels that feed the tumor. nih.gov
Murine Disease Models: These models utilize mice that are genetically engineered or selectively bred to spontaneously develop a specific disease that mimics a human condition. In a study using a murine leukemia model, quinacrine was investigated for its ability to affect antigenic changes on leukemia cells that were induced by the chemotherapeutic agent dacarbazine (B1669748) (DTIC). nih.gov The study found that quinacrine could prevent these drug-induced immunogenic changes without altering the antitumor activity of DTIC, suggesting a potential role in modulating the immunogenicity of cancer cells during therapy. nih.gov
The findings from these animal studies, particularly those on the parent compound quinacrine, provide a strong rationale for the preclinical evaluation of this compound.
Table 1: Summary of Preclinical Animal Model Studies with Quinacrine
| Model Type | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Xenograft | Head and Neck Squamous Cell Carcinoma (HNSCC) | Quinacrine plus cisplatin significantly inhibited tumor outgrowth, extending median time to maximum tumor volume from 20 to 32 days versus control. | news-medical.net |
| Xenograft | Ovarian Cancer | Quinacrine synergized with carboplatin to reduce tumor burden in a chemoresistant model. | nih.gov |
| Patient-Derived Xenograft (PDX) | Breast Cancer | Quinacrine in combination with curcumin inhibited angiogenesis. | nih.gov |
| Murine Leukemia Model | Leukemia | Quinacrine prevented drug-mediated antigenic changes in leukemia cells. | nih.gov |
Computational Chemistry and in Silico Modeling
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery. These methods use computer simulations to predict how a molecule will behave, interact with biological targets, and what its activity might be. This allows for the rapid screening of virtual compounds and the rational design of more effective drugs, saving significant time and resources compared to traditional laboratory synthesis and testing.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Understanding how a drug molecule binds to its target protein at an atomic level is fundamental to explaining its mechanism of action. Molecular docking and dynamics simulations are powerful computational techniques used for this purpose.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
Molecular Dynamics (MD) Simulations provide insights into the movement and conformational changes of the ligand-receptor complex over time. mdpi.com Starting with the static "snapshot" from docking or an experimentally determined structure, MD simulations can confirm the stability of the binding pose and reveal the dynamic behavior of the complex. mdpi.com
A critical study on the closely related compound, quinacrine mustard, provides a clear blueprint for this type of analysis. The crystal structure of the Trypanosoma cruzi enzyme trypanothione reductase (TryR) in a complex with quinacrine mustard was determined to a resolution of 2.7 Å. nih.gov This structure revealed that two molecules of quinacrine mustard bind within the enzyme's active site. nih.gov The key interactions observed were:
π-stacking: The planar acridine rings of the two inhibitor molecules stack on top of each other. nih.gov
Hydrophobic Interactions: One of the acridine rings also interacts with a tryptophan residue (Trp22) in the active site through π-stacking. nih.govresearchgate.net
Covalent Alkylation: As a mustard derivative, the compound forms an irreversible covalent bond with the enzyme, which is a key feature of its inhibitory action. nih.gov
This detailed structural information is the ideal starting point for MD simulations to study the stability of these interactions and the flexibility of the protein's active site upon binding. mdpi.com Such in silico studies are essential for understanding the precise mechanism of inhibition and for designing new derivatives of this compound with improved affinity and selectivity for their targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgresearchgate.net By analyzing how changes in molecular properties (descriptors) affect potency, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net This makes it a powerful tool for lead optimization, guiding the design of more effective drugs.
The process typically involves:
Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.
Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov
While a specific QSAR study for this compound is not yet published, research on other nitrogen-mustard compounds demonstrates the applicability of this method. For example, 2D and 3D-QSAR models have been successfully established to predict the anti-tumor activity of dipeptide-alkylated nitrogen-mustard derivatives against osteosarcoma. nih.gov These models identified key molecular features influencing activity, such as the electrophilic reactivity index of specific carbon atoms. nih.gov The resulting contour maps from the 3D-QSAR model were then used to guide the redesign of compounds, leading to the design of novel derivatives with predicted high anti-tumor activity. nih.gov A similar approach would be highly valuable for optimizing the structure of this compound to enhance its therapeutic efficacy.
Table 2: Conceptual Workflow of QSAR Modeling for Compound Optimization
| Step | Description | Application to this compound |
|---|---|---|
| 1. Data Set Generation | Synthesize and test a series of this compound analogs to obtain biological activity data (e.g., IC₅₀). | Create a library of derivatives with modifications to the acridine ring or the alkylating side chain. |
| 2. Descriptor Calculation | Use software to calculate molecular descriptors (e.g., logP, molecular weight, electronic properties) for each analog. | Quantify how structural changes affect the physicochemical properties of the molecule. |
| 3. Model Development | Apply statistical regression methods to correlate the descriptors with the measured biological activity. | Establish a mathematical equation that defines the structure-activity relationship. |
| 4. Model Validation | Test the model's ability to accurately predict the activity of compounds not used in its creation. | Ensure the model is robust and has strong predictive power for new designs. |
| 5. In Silico Design | Use the validated model to predict the activity of virtual, not-yet-synthesized compounds. | Prioritize the synthesis of new this compound derivatives predicted to have the highest potency. |
Q & A
Q. What experimental protocols are recommended for using Quinacrine mustard in chromosome banding (Q-banding), and how does its mechanism differ from other fluorochromes?
Quinacrine mustard binds preferentially to adenine-thymine (AT)-rich DNA regions, producing distinct fluorescent banding patterns under UV microscopy . For Q-banding, protocols typically involve treating fixed metaphase chromosomes with a 0.5% quinacrine mustard solution (pH 4.5), followed by rinsing and mounting in buffer. Fluorescence intensity varies with AT density, enabling chromosome identification . Unlike Giemsa staining (G-banding), Q-banding does not require heat or enzymatic pretreatment, making it suitable for rapid karyotyping. However, fading under prolonged UV exposure necessitates controlled imaging conditions .
Q. How do the pharmacokinetic properties of Quinacrine mustard influence its experimental applications in cell biology?
Quinacrine mustard exhibits rapid tissue absorption, with liver concentrations reaching 20,000× plasma levels, while brain and muscle uptake remains low due to poor blood-brain barrier penetration . Its half-life (5–14 hours) and high plasma protein binding (>80%) limit prolonged exposure in vitro, requiring timed dosing in cytotoxicity assays. Researchers should note its irreversible binding to nicotinic acetylcholine receptors and mitochondrial F1-ATPase, which may confound results in neurobiology or energy metabolism studies .
Advanced Research Questions
Q. How can researchers address contradictions in mutagenicity studies of Quinacrine mustard, particularly regarding its dose-dependent genotoxic effects?
Discrepancies arise from variances in experimental models (e.g., bacterial vs. mammalian systems) and endpoints (e.g., comet assay vs. Ames test). For mammalian cells, combine flow cytometry (to assess G2/M arrest ) with γ-H2AX immunofluorescence for DNA double-strand breaks. Dose-response curves should include 0.1–10 μM ranges, as lower doses (<1 μM) may induce reversible DNA adducts, while higher doses trigger alkylation-driven apoptosis . Controls must account for batch-specific impurities, which can skew mutagenicity profiles .
Q. What methodological approaches are optimal for studying Quinacrine mustard’s dual role as a fluorochrome and enzyme inhibitor in trypanothione reductase (TR) systems?
Use X-ray crystallography to resolve structural interactions between Quinacrine mustard and TR’s active site, focusing on covalent binding via its nitrogen mustard group . Pair this with fluorescence polarization assays to quantify competitive inhibition against natural substrates (e.g., trypanothione). For live-cell studies, integrate CRISPR-edited TR-knockout cell lines to isolate Quinacrine mustard’s fluorochrome effects from enzyme inhibition .
Q. How can variability in fluorescence patterns during Q-banding be minimized, and what statistical tools validate chromosomal identification accuracy?
Variability stems from individual AT-content polymorphisms and technical factors (e.g., dye concentration, pH) . Standardize protocols using reference cell lines (e.g., GM12878) with well-characterized karyotypes. Apply Fourier analysis to digitized fluorescence profiles, using ≥10 Fourier parameters per chromosome to distinguish banding patterns statistically . Machine learning algorithms (e.g., convolutional neural networks) can automate classification, achieving >95% accuracy in metaphase spreads .
Q. What comparative strategies are recommended for evaluating Quinacrine mustard’s safety profile against structural analogs like S-303 in pathogen reduction technologies?
Conduct parallel toxicokinetic studies measuring organ-specific accumulation (e.g., liver, adrenal glands) via LC-MS/MS . Use human peripheral blood mononuclear cells (PBMCs) to compare genotoxicity (micronucleus assay) and mitochondrial toxicity (Seahorse assay). Structural analogs like S-303 may share heterocyclic amine-driven mutagenicity but differ in plasma clearance rates, necessitating long-term carcinogenicity models .
Methodological Considerations Table
Notes for Reproducibility
- Nomenclature : Specify derivatives (e.g., "quinacrine mustard hydrochloride") to avoid confusion with non-alkylating analogs .
- Data Contradictions : Report batch numbers, solvent vehicles, and cell passage numbers to mitigate variability .
- Ethical Compliance : Adhere to IARC guidelines for handling heterocyclic amines, given Quinacrine mustard’s Group 2B classification (possibly carcinogenic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
